Cephalosporanic acid

cephalosporin synthesis intermediate differentiation C-3 substitution

Sourcing the correct cephem nucleus often leads to confusion between 7-ACA, 7-ADCA, and cephalosporanic acid. Cephalosporanic acid is the preferred starting material for third-gen cephalosporins (cefotaxime, ceftazidime) where its 3-acetoxymethyl group acts as an essential leaving group for nucleophilic displacement-a transformation impossible with 7-ADCA. Its intact C-7 position bypasses 7-ACA generation for alternative synthetic routes. Derivatives achieve in vitro antibacterial activity equal to or higher than ampicillin against Gram-positive pathogens. Supplied with Certificate of Analysis.

Molecular Formula C10H11NO5S
Molecular Weight 257.27 g/mol
CAS No. 4704-60-3
Cat. No. B1254703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephalosporanic acid
CAS4704-60-3
Molecular FormulaC10H11NO5S
Molecular Weight257.27 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(CC2=O)SC1)C(=O)O
InChIInChI=1S/C10H11NO5S/c1-5(12)16-3-6-4-17-8-2-7(13)11(8)9(6)10(14)15/h8H,2-4H2,1H3,(H,14,15)/t8-/m1/s1
InChIKeyYGBFLZPYDUKSPT-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cephalosporanic Acid: Core Cephem Scaffold


Cephalosporanic acid (CAS 4704-60-3) is a β-lactam antibiotic belonging to the cephalosporin class, characterized by its bicyclic dihydrothiazine ring system fused to a β-lactam ring and a 3-acetoxymethyl substituent [1]. With a molecular formula of C₁₀H₁₁NO₅S and a molecular weight of 257.27 g/mol, this compound serves as the foundational cephem nucleus for the industrial production of semi-synthetic cephalosporin antibiotics [2]. Its structural core, when derivatized at the C-7 amino position (after conversion to 7-aminocephalosporanic acid) and modified at the C-3 position, enables the generation of over 100 clinically utilized cephalosporin drugs spanning first through fourth generations [3].

Workflow Semi-synthetic cephalosporin synthesis via C-7 and C-3 derivatization
Key feature 3-acetoxymethyl group enables nucleophilic substitution at C-3
Selection context Core scaffold for industrial cephalosporin intermediate manufacturing

Why Cephalosporanic Acid Is Irreplaceable in Synthesis


Procurement professionals must recognize that cephalosporanic acid, 7-aminocephalosporanic acid (7-ACA), and 7-aminodeacetoxycephalosporanic acid (7-ADCA) are chemically distinct intermediates with non-interchangeable synthetic utilities. Cephalosporanic acid possesses a 3-acetoxymethyl group that is absent in 7-ADCA (which bears a 3-methyl group) and remains intact in cephalosporanic acid, whereas 7-ACA is the 7-deacylated derivative requiring prior cleavage of the C-7 side chain [1]. The presence of the 3-acetoxymethyl group in cephalosporanic acid enables nucleophilic substitution reactions at C-3 that are impossible with 7-ADCA, while the intact C-7 position in cephalosporanic acid allows for alternative synthetic pathways that bypass the need for 7-ACA generation [2]. Furthermore, cephalosporanic acid derivatives exhibit distinct stability profiles compared to deacetoxycephalosporins, with the 3-acetoxy group conferring different susceptibility to hydrolytic degradation [3].

Property
Cephalosporanic Acid
7-ADCA / 7-ACA
C-3 substituent
Acetoxymethyl (–CH₂OCOCH₃)
Methyl (–CH₃) or absent
Synthetic pathway
C-3 nucleophilic substitution for 3rd-gen cephalosporins
Direct precursor for 1st-gen oral cephalosporins; C-3 substitution not feasible
Stability context
Lower acid stability; hydrolysis-sensitive 3-acetoxy group
Reported ~25-fold higher acid stability
Structural differences at C-3 and C-7 create distinct synthetic utilities. Direct interchange without functional group manipulation may lead to synthetic dead-ends or altered stability profiles.

Cephalosporanic Acid: Comparative Evidence for Procurement


C-3 Substituent Determines Synthetic Pathway

Cephalosporanic acid contains a 3-acetoxymethyl group (-CH₂OCOCH₃) that is absent in 7-aminodeacetoxycephalosporanic acid (7-ADCA), which instead bears a 3-methyl group (-CH₃) [1]. This structural difference determines their distinct roles in cephalosporin synthesis: the 3-acetoxymethyl group in cephalosporanic acid serves as a leaving group for nucleophilic substitution reactions, enabling the introduction of heterocyclic thiols at C-3 to generate third-generation cephalosporins such as cefotaxime and ceftriaxone, a transformation impossible with 7-ADCA [2]. Conversely, 7-ADCA is the direct precursor for first-generation oral cephalosporins like cephalexin and cephradine .

C-3 Substituent Role
Class-level inference
Target: –CH₂OCOCH₃ (acetoxymethyl)
Comparator: –CH₃ (methyl)
Determines distinct synthetic pathways for cephalosporin generation
Class-level structural inference; verify for specific derivative
cephalosporin synthesis intermediate differentiation C-3 substitution

Pharmacokinetic Advantage in Protein Binding and Half-Life

A 7-aminocephalosporanic acid (7-ACA) derivative bearing a 1,4-dihydro-4-oxypyridine-1-acetic acid moiety at C-7 was compared head-to-head with cephalothin (a first-generation cephalosporin containing the cephalosporanic acid nucleus) [1]. The 7-ACA derivative exhibited significantly lower protein binding and reduced metabolism compared to cephalothin, resulting in a prolonged half-life [1]. While absolute protein binding percentages are not reported in the abstract, the relative difference is described as 'significantly less metabolized' and 'less protein bound' [1].

PK Profile Context
Head-to-head
7-ACA derivative: reported lower protein binding, reduced metabolism, longer half-life (relative comparison)
Supports scaffold use for pharmacokinetic profiling research
Abstract-level evidence; exact binding and half-life values not provided
cephalosporin pharmacology protein binding metabolic stability

Antibacterial Activity Comparable to Ampicillin and Cephalexin

In a study of 5-nitrofuryl and 3-methoxy-2-nitrophenyl derivatives of cephalosporanic acid, in vitro testing demonstrated antibacterial activity equal to or considerably higher than ampicillin and cephalexin against Gram-positive microorganisms, excluding Bacillus subtilis L2 . The study compared 7β-aminocephalosporanic acid derivatives directly against ampicillin (CAS 69-53-4) and cephalexin (CAS 23325-78-2), establishing that the cephalosporanic acid scaffold can be functionalized to achieve activity levels that meet or exceed established clinical benchmarks .

Antibacterial Activity
Data to verify
Activity reported equal to or higher than ampicillin and cephalexin (Gram-positive models)
Reported antibacterial screening context; supports derivatization studies
No MIC values or source data available; independent verification required
antibacterial activity structure-activity relationship cephalosporin derivatives

Acid Stability: Cephalosporanic Acid vs. Deacetoxycephalosporins

Comparative stability studies of cephalosporins in aqueous solution reveal that deacetoxycephalosporins (compounds lacking the 3-acetoxymethyl group present in cephalosporanic acid) exhibit markedly superior acid stability [1]. Specifically, cephalexin and cephradine (both deacetoxycephalosporins) were approximately 25 times more stable than cephalothin, cephaloridine, and cephaloglycin (all containing the 3-acetoxymethyl cephalosporanic acid nucleus) and approximately 180 times more stable than ampicillin at pH 1.0 [1]. This 25-fold to 180-fold difference in acid stability has direct implications for oral formulation development and storage conditions [1].

Acid Stability Ratio
Head-to-head
~25× less stable vs. deacetoxycephalosporins
~180× less stable vs. ampicillin (pH 1.0)
Stability context influences formulation development and storage specifications
pH 1.0 aqueous solution; review for target formulation conditions
cephalosporin stability degradation kinetics acid stability

Cephalosporanic Acid: Optimal Procurement Scenarios


Third-Generation Cephalosporin Synthesis via C-3 Substitution

Cephalosporanic acid is the preferred starting material for projects aiming to synthesize third-generation cephalosporins such as cefotaxime, ceftriaxone, and ceftazidime. The 3-acetoxymethyl group serves as an essential leaving group for nucleophilic displacement by heterocyclic thiols (e.g., 1-methyl-1,2,3,4-tetrazole-5-thiol, 2-methyl-1,3,4-thiadiazole-5-thiol), a transformation that cannot be achieved using 7-ADCA [1]. Procurement should prioritize cephalosporanic acid when the synthetic route requires C-3 functionalization via nucleophilic substitution, as this pathway is both direct and well-established in industrial cephalosporin manufacturing [2].

Novel Cephalosporins with Enhanced Pharmacokinetic Profiles

For R&D programs seeking to develop cephalosporin analogs with improved pharmacokinetic properties, cephalosporanic acid derivatives have demonstrated significant advantages. Direct comparative data show that 7-ACA derivatives can achieve reduced protein binding and prolonged half-life relative to cephalothin [3]. The cephalosporanic acid nucleus provides a versatile scaffold for C-7 acylation and C-3 modification, enabling the systematic exploration of structure-pharmacokinetic relationships. Procurement of cephalosporanic acid is indicated when the research objective is to optimize metabolic stability, protein binding, or elimination half-life of cephalosporin candidates [3].

Gram-Positive Antibacterial Drug Discovery

Cephalosporanic acid derivatives have been shown to achieve in vitro antibacterial activity equal to or considerably higher than ampicillin and cephalexin against Gram-positive pathogens . Procurement of cephalosporanic acid is warranted for medicinal chemistry programs aiming to develop novel anti-Gram-positive agents that meet or exceed the potency of current first-line therapies. The scaffold's proven capacity for functionalization at C-7 and C-3 enables the generation of diverse compound libraries for structure-activity relationship (SAR) studies targeting resistant Gram-positive strains .

Application
Selection Property
Validation Focus
C-3 heterocyclic thiol substitution synthesis
3-acetoxymethyl leaving group reactivity
Nucleophilic displacement efficiency and third-generation cephalosporin access
Cephalosporin pharmacokinetic profiling
C-7 and C-3 derivatization flexibility
Protein binding and metabolic stability endpoint review
Gram-positive antibacterial screening studies
Scaffold functionalization for SAR
In vitro activity evaluation against target strains; independent MIC verification
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